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Compound of Interest

Compound Name: 2-Cyanobenzoic acid

Cat. No.: B1360260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable multi-step synthetic route for

the preparation of 2-cyanobenzoic acid, a valuable building block in pharmaceutical and

chemical research, starting from the readily available commodity chemical, phthalic anhydride.

The synthesis proceeds through the key intermediates phthalimide and anthranilic acid.

Overall Synthesis Pathway
The conversion of phthalic anhydride to 2-cyanobenzoic acid is accomplished via a three-step

reaction sequence:

Imidation: Phthalic anhydride is converted to phthalimide.

Hofmann Rearrangement: Phthalimide undergoes rearrangement to form anthranilic acid.

Sandmeyer Reaction: Anthranilic acid is diazotized and subsequently converted to 2-
cyanobenzoic acid.

Phthalic Anhydride Phthalimide

 Step 1: Imidation
(NH₃ or Urea, Heat) Anthranilic Acid

 Step 2: Hofmann Rearrangement
(NaOCl, NaOH, H₂O) 2-Cyanobenzoic Acid

 Step 3: Sandmeyer Reaction
(1. NaNO₂, HCl
2. CuCN, KCN) 
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Caption: Overall reaction scheme for the synthesis of 2-Cyanobenzoic Acid.

Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for each step of the synthesis, providing a

clear comparison of different reported methods.

Table 1: Step 1 - Phthalimide Synthesis from Phthalic Anhydride

Method Reagents
Temperatur
e (°C)

Reaction
Time

Yield (%) Reference

A

Aqueous

Ammonia

(28%)

~300 Not specified 95-97
Organic

Syntheses

B Urea 130-135 ~10-20 min ~68 PierpaLab

Table 2: Step 2 - Anthranilic Acid Synthesis from Phthalimide

Method Reagents
Temperatur
e (°C)

Reaction
Time

Yield (%) Reference

A

NaOH,

Sodium

Hypochlorite

75-80 ~15 min 46 Texium

B

NaOH,

Sodium

Hypochlorite

80
A few

minutes
85 Quora

Table 3: Step 3 - 2-Cyanobenzoic Acid Synthesis from Anthranilic Acid
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Method Reagents
Temperatur
e (°C)

Reaction
Time

Yield (%) Reference

A

1. NaNO₂,

HCl2. CuCN,

KCN

0-5

(Diazotization

)

Not specified
Moderate

(expected)

Inferred from

similar

Sandmeyer

reactions

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Step 1: Synthesis of Phthalimide from Phthalic
Anhydride (Method A)
This procedure is adapted from Organic Syntheses.

Experimental Workflow:

Phthalic Anhydride
+ Aqueous Ammonia Heat to ~300°C Cool to Solidify Phthalimide

Click to download full resolution via product page

Caption: Workflow for the synthesis of Phthalimide.

Procedure:

In a 5-liter round-bottomed flask, place a mixture of 500 g (3.4 moles) of phthalic anhydride

and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.

Fit the flask with an air condenser (at least 10 mm in diameter).

Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at a

temperature of approximately 300°C. It is advisable to shake the flask occasionally during
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heating. Some material may sublime into the condenser and should be pushed down with a

glass rod.

Once the reaction is complete, pour the hot reaction mixture into a crock and cover it with a

paper to prevent loss by sublimation.

Allow the mixture to cool and solidify.

The resulting product is practically pure phthalimide and can be used in the next step without

further purification. The reported yield is 470–480 g (95–97%).

Step 2: Synthesis of Anthranilic Acid from Phthalimide
(Hofmann Rearrangement, Method B)
This procedure is adapted from a method described on Quora, which reports a high yield.

Experimental Workflow:
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Phthalimide + NaOH Solution

Add Sodium Hypochlorite Solution

Heat to 80°C

Cool and Neutralize with HCl

Precipitate with Acetic Acid

Filter and Wash

Anthranilic Acid
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Caption: Workflow for the synthesis of Anthranilic Acid.
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Procedure:

Dissolve 80 g of sodium hydroxide in 280 mL of water in a suitable flask, cooling the solution

during the dissolution.

To the cooled solution, add 40 g of finely powdered phthalimide and agitate until it dissolves.

Add 400 g of a 5% sodium hypochlorite solution to the agitated phthalimide solution.

After the addition is complete, warm the solution for a few minutes at 80°C to complete the

reaction.

Cool the reaction mixture and neutralize it exactly with hydrochloric acid.

Add an excess of strong acetic acid to precipitate the anthranilic acid.

Filter off the precipitated anthranilic acid and wash it with water.

The reported yield is 85%.

Step 3: Synthesis of 2-Cyanobenzoic Acid from
Anthranilic Acid (Sandmeyer Reaction)
This procedure is a composite protocol based on standard diazotization procedures for

anthranilic acid and cyanation conditions for Sandmeyer reactions.

Experimental Workflow:
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Anthranilic Acid in HCl

Add NaNO₂ at 0-5°C

Diazonium Salt Solution

Add Diazonium Salt to CuCN Solution

Prepare CuCN/KCN Solution

Warm to room temp.
and heat gently

Acidify and Extract

2-Cyanobenzoic Acid
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Caption: Workflow for the synthesis of 2-Cyanobenzoic Acid.
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Procedure:

Part A: Diazotization of Anthranilic Acid

In a 1-liter beaker, suspend 0.365 moles of anthranilic acid in 150 mL of water and 92 mL of

concentrated hydrochloric acid.

Cool the suspension to 0-5°C in an ice bath with mechanical stirring.

Slowly add a solution of 0.38 moles of sodium nitrite in 350 mL of water over 30 minutes,

maintaining the temperature between 0-5°C.

Keep the resulting diazonium salt solution cold and use it immediately in the next step.

Part B: Sandmeyer Reaction

In a separate large flask, prepare a solution of copper(I) cyanide (CuCN) and potassium

cyanide (KCN) in water. A typical ratio is a slight excess of CuCN relative to the diazonium

salt, with enough KCN to form the soluble tetracyanocuprate(I) complex.

Cool the cyanide solution in an ice bath.

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide

solution. Control the addition rate to maintain the temperature and manage the evolution of

nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to

completion.

Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the

crude 2-cyanobenzoic acid.

Filter the crude product, wash it with cold water, and purify by recrystallization from a suitable

solvent (e.g., water or aqueous ethanol).

Concluding Remarks
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This guide outlines a robust and well-documented pathway for the synthesis of 2-
cyanobenzoic acid from phthalic anhydride. The presented protocols, with their corresponding

quantitative data, offer a solid foundation for researchers in their synthetic endeavors. As with

all chemical reactions, appropriate safety precautions should be taken, and the reactions

should be carried out in a well-ventilated fume hood. The purity of the intermediates and the

final product should be confirmed by appropriate analytical techniques such as NMR, IR, and

melting point analysis.

To cite this document: BenchChem. [Technical Guide: Synthesis of 2-Cyanobenzoic Acid
from Phthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360260#preparation-of-2-cyanobenzoic-acid-from-
phthalic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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